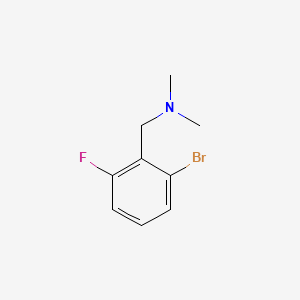

N,N-Dimethyl 2-bromo-6-fluorobenzylamine

Vue d'ensemble

Description

N,N-Dimethyl 2-bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C9H11BrFN . It is also known by other names such as 1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine .

Molecular Structure Analysis

The molecular structure of N,N-Dimethyl 2-bromo-6-fluorobenzylamine can be represented by the InChI code:InChI=1S/C9H11BrFN/c1-12(2)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3 . The Canonical SMILES representation is CN(C)CC1=C(C=CC=C1Br)F . Physical And Chemical Properties Analysis

N,N-Dimethyl 2-bromo-6-fluorobenzylamine has a molecular weight of 232.09 g/mol . It has a computed XLogP3-AA value of 2.5 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 2 rotatable bonds . The exact mass and monoisotopic mass are 231.00589 g/mol . The topological polar surface area is 3.2 Ų . The heavy atom count is 12 .Applications De Recherche Scientifique

Pharmacology: Potential Therapeutic Agent Synthesis

N,N-Dimethyl 2-bromo-6-fluorobenzylamine: may serve as a precursor in the synthesis of potential therapeutic agents. Its structure allows for the introduction of fluorine atoms into pharmacologically active molecules, which can significantly alter their biological activity. The presence of a bromine atom also facilitates further functionalization through various coupling reactions, potentially leading to the development of new drugs .

Organic Synthesis: Intermediate for Complex Molecules

In organic chemistry, this compound is valuable as an intermediate for the synthesis of more complex molecules. Its benzylic position is particularly reactive, allowing for free radical bromination and nucleophilic substitution reactions. This reactivity can be harnessed to construct a wide array of benzylamine derivatives, which are important in the synthesis of dyes, polymers, and pharmaceuticals .

Material Science: Polymer Modification

The bromine and fluorine atoms present in N,N-Dimethyl 2-bromo-6-fluorobenzylamine make it a candidate for modifying polymers. These halogen atoms can be used to introduce cross-linking points or to attach the compound to polymer chains, potentially altering the material properties such as thermal stability, rigidity, and resistance to solvents .

Analytical Chemistry: Chromatography Standards

This compound could be used in analytical chemistry as a standard in chromatographic methods. Its distinct molecular weight and the presence of a fluorine atom make it detectable by various spectroscopic techniques, which is useful for calibration and method development in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Biochemistry: Study of Enzyme Interactions

In biochemistry, N,N-Dimethyl 2-bromo-6-fluorobenzylamine might be used to study enzyme-substrate interactions. The compound’s structure allows it to act as a mimic or inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic use .

Environmental Research: Degradation Studies

Environmental research could benefit from the use of N,N-Dimethyl 2-bromo-6-fluorobenzylamine in degradation studies. Its halogenated structure makes it a suitable model compound for studying the environmental fate of similar organic pollutants. Understanding its breakdown pathways could help in assessing the persistence and toxicity of related compounds in the environment .

Propriétés

IUPAC Name |

1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12(2)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDFQNYYGAIMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742755 | |

| Record name | 1-(2-Bromo-6-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355247-17-4 | |

| Record name | 1-(2-Bromo-6-fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

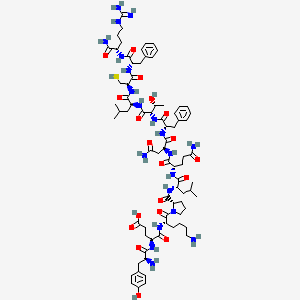

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)

![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)